molecular formula C19H20O5 B7785123 (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 7355-34-2

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B7785123
CAS RN: 7355-34-2
M. Wt: 328.4 g/mol
InChI Key: NLVWDGQCMVBWDD-VMPITWQZSA-N
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Description

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20O5 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystallography and NMR Spectroscopy :

    • It was investigated by NMR spectroscopy and X-ray crystallography, demonstrating its ability to crystallize in different forms and revealing the presence of chloroform in the crystals of the trigonal form. This was studied in the context of understanding its structure and inclusion compounds (Bardet et al., 1999).
    • The crystal structures of two modifications of trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone were determined by single-crystal X-ray diffraction methods, revealing insights into its polymorphism and crystalline forms (Stomberg et al., 1994).
  • Synthetic Chemistry and Potential Biological Activity :

    • The compound has been part of investigations into methoxy- and hydroxyl-substituted 2'-aminochalcones. These derivatives were synthesized, characterized, and their antioxidant activity was assessed, indicating its potential in biological applications and the synthesis of compounds with health relevance (Sulpizio et al., 2016).
    • There was also a synthesis from 2,3-bis(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, indicating its utility in creating new compounds and exploring chemical synthesis pathways (Stomberg et al., 1995).
  • Nonlinear Optical Property :

    • An efficient ultrasonic-assisted synthesis and nonlinear optical property study of a derivative was conducted. The compound was prepared under specific conditions and its structure was established using various spectroscopic methods. The study explored its nonlinear refractive index and absorption coefficient, indicating its application in materials science, especially related to optical properties (Razvi et al., 2019).
  • Investigations into Molecular Properties and Reactions :

    • The compound has been used as a basis for investigating reactions with alkoxybenzenes and anilines, exploring its role as a building block in synthetic chemistry (Keim et al., 2021).
    • Its derivatives have been synthesized and structurally characterized, investigating its spectroscopic properties and molecular structures through various techniques like FT-IR, FT-Raman, and single-crystal X-ray diffraction (Kumar et al., 2016).

properties

IUPAC Name

(E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-16-9-6-13(11-18(16)23-3)5-8-15(20)14-7-10-17(22-2)19(12-14)24-4/h5-12H,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVWDGQCMVBWDD-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one

CAS RN

7355-34-2
Record name NSC43323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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